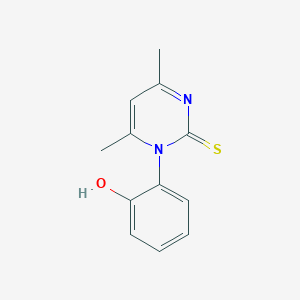
1-(2-Hydroxyphenyl)-4,6-dimethylpyrimidine-2(1H)-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Hydroxyphenyl)-4,6-dimethylpyrimidine-2(1H)-thione is a heterocyclic compound that features a pyrimidine ring substituted with hydroxyphenyl and dimethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Hydroxyphenyl)-4,6-dimethylpyrimidine-2(1H)-thione typically involves the condensation of 2-hydroxyacetophenone with thiourea in the presence of a base. The reaction is carried out under reflux conditions, and the product is isolated through crystallization.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Hydroxyphenyl)-4,6-dimethylpyrimidine-2(1H)-thione can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group.
Reduction: The thione group can be reduced to a thiol group.
Substitution: The hydrogen atoms on the pyrimidine ring can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Halogenating agents or nucleophiles can be used under appropriate conditions.
Major Products Formed:
Oxidation: Formation of 1-(2-hydroxyphenyl)-4,6-dimethylpyrimidine-2-one.
Reduction: Formation of 1-(2-hydroxyphenyl)-4,6-dimethylpyrimidine-2-thiol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Potential use as a pharmacophore in drug design and development.
Industry: Possible applications in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which 1-(2-Hydroxyphenyl)-4,6-dimethylpyrimidine-2(1H)-thione exerts its effects is not fully understood. it is believed to interact with various molecular targets and pathways, including:
Enzyme Inhibition: Potential to inhibit specific enzymes involved in disease pathways.
Receptor Binding: May bind to certain receptors, modulating their activity.
DNA Interaction: Possible interaction with DNA, affecting gene expression and cellular functions.
Comparison with Similar Compounds
2-(2-Hydroxyphenyl)benzothiazole: Known for its luminescent properties and applications in fluorescence imaging.
1-(2-Hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid: Explored for its antimicrobial and anticancer activities.
2-(2-Hydroxyphenyl)benzimidazole:
Uniqueness: 1-(2-Hydroxyphenyl)-4,6-dimethylpyrimidine-2(1H)-thione stands out due to its unique combination of functional groups, which confer specific chemical reactivity and potential biological activities. Its structure allows for diverse modifications, making it a versatile compound for various applications.
Properties
CAS No. |
113232-46-5 |
|---|---|
Molecular Formula |
C12H12N2OS |
Molecular Weight |
232.30 g/mol |
IUPAC Name |
1-(2-hydroxyphenyl)-4,6-dimethylpyrimidine-2-thione |
InChI |
InChI=1S/C12H12N2OS/c1-8-7-9(2)14(12(16)13-8)10-5-3-4-6-11(10)15/h3-7,15H,1-2H3 |
InChI Key |
HBVQMGVPINDKFP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=S)N1C2=CC=CC=C2O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















